Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride
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Overview
Description
Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a phenol group, a bis(1-methylethyl)amino group, and a thioether linkage, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bis(1-methylethyl)amino group: This can be achieved through the reaction of isopropylamine with formaldehyde under acidic conditions.
Thioether linkage formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.
Final assembly: The phenol group is then introduced, followed by the formation of the hydrochloride salt through the reaction with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the thioether linkage can interact with thiol groups in proteins, potentially affecting their function. The bis(1-methylethyl)amino group can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Phenol, 2-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can be compared with similar compounds such as:
Phenol, 2-(1-methylethyl)-: Similar in structure but lacks the thioether linkage and bis(1-methylethyl)amino group.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: Contains additional phenyl groups, making it bulkier and potentially altering its reactivity.
Phenol, 2-(1-methylethyl)-, methylcarbamate: Contains a carbamate group, which introduces different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
127906-69-8 |
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Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,14-15,21H,13H2,1-4H3;1H |
InChI Key |
SNQMVUHRUITAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1SC2=CC=CC=C2O)C(C)C.Cl |
Origin of Product |
United States |
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